molecular formula C10H10O2 B013475 3-Allyl-2-hydroxybenzaldehyde CAS No. 24019-66-7

3-Allyl-2-hydroxybenzaldehyde

Cat. No. B013475
CAS RN: 24019-66-7
M. Wt: 162.18 g/mol
InChI Key: INLWEXRRMUMHKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Allyl-2-hydroxybenzaldehyde and related compounds often involves reactions that introduce the allyl group to the 2-hydroxybenzaldehyde scaffold. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes in the presence of a rhodium catalyst system has been demonstrated to efficiently yield products with the desired allyl substituent (Kokubo et al., 1999). Additionally, oxidative polycondensation methods have been explored for the polymerization of hydroxybenzaldehydes, although specific conditions are crucial for successful reactions (Mart et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-Allyl-2-hydroxybenzaldehyde includes an aromatic ring with a hydroxy group and an allyl chain attached at specific positions, which can significantly influence its reactivity and physical properties. Single crystal X-ray diffraction and spectroscopic methods are often used to characterize these structures, providing insights into their geometrical configuration and electronic structure (Goetz et al., 2004).

Chemical Reactions and Properties

3-Allyl-2-hydroxybenzaldehyde participates in various chemical reactions, leveraging the reactivity of both the allyl group and the hydroxy functional group. It can undergo enantioselective carbonyl allylation reactions, demonstrating its utility in the synthesis of complex organic molecules with high stereochemical control (Zhang et al., 2010).

Scientific Research Applications

  • It is used in the synthesis of allylic amide-derived 2H-chromenes and coumarins, which are important compounds in organic chemistry (Sharif et al., 2016).

  • The compound is utilized in the enantioselective synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction, showing its significance in stereoselective synthesis (Calder & Sutherland, 2015).

  • It has demonstrated vasculoprotective potency, both in vitro and in vivo, which includes preventing vascular smooth muscle cell migration and proliferation and inhibiting inflammatory markers and signaling molecules (Kong et al., 2016).

  • 3-Allyl-2-hydroxybenzaldehyde efficiently reacts with alkynes, alkenes, or allenes to give 2-alkenoylphenols, highlighting its versatility in organic transformations (Kokubo et al., 1999).

  • It's used in synthesizing naturally occurring benzofurans, showcasing its relevance in the synthesis of natural products (Mali & Massey, 1998).

  • The compound plays a role in the preparation of 1-Indanonyl oxepanes with novel structures, emphasizing its importance in the synthesis of complex organic molecules (Chang & Lee, 2012).

properties

IUPAC Name

2-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLWEXRRMUMHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178751
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylsalicylaldehyde

CAS RN

24019-66-7
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allylsalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
DTM Dung, EJ Park, DT Anh, PT Hai… - Archiv der …, 2022 - Wiley Online Library
… Finally, the desired products 5a–m were obtained by aldol condensation of hydrazides 4a–d with 3-allyl-2-hydroxybenzaldehyde. The overall yields of the reactions to produce …
K Zhang, Z Chang, X Luo, L Yang, J Pei… - Chemical Engineering …, 2021 - Elsevier
… Herein, we adopt a facile route to prepare 3-Allyl-2-hydroxybenzaldehyde thiosemicarbazone (AHTB) functional monomer utilizing thiosemicarbazide and 3-Allylsalicylaldehyde …
A Ajaz, MA Shaheen, M Ahmed, KS Munawar… - RSC …, 2023 - pubs.rsc.org
… Following this lead, we synthesized a novel amantadine-based ligand by condensing 3-allyl-2-hydroxybenzaldehyde with amantadine and performing complexation with various metals…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
YA Ibrahim, AHM Elwahy, AA Abbas… - Journal of Chemical …, 1999 - journals.sagepub.com
… The latter were prepared as shown in Scheme 4 starting with 3-allyl-2-hydroxybenzaldehyde 11. Thus, reacting the dipotassium salt of 11 with the appropriate dibromoalkanes in DMF …
J Ma, G Zhang, X Han, G Bao, L Wang… - Archiv der …, 2014 - Wiley Online Library
A novel series of benzothiazole derivatives bearing the ortho‐hydroxy‐N‐acylhydrazone moiety were designed, synthesized, and evaluated for their procaspase‐3 kinase activation …
M Sairam, G Saidachary, BC Raju - Tetrahedron Letters, 2015 - Elsevier
… Ethyl 8-allyl-2-oxo-2H-chromene-3-carboxylate 3p was prepared from 3-allyl-2-hydroxybenzaldehyde 1p as per Scheme 5. Alkylation of salicylaldehyde 1a with 3-bromoprop-1-ene in …
AS Ogunlaja, RS Walmsley, C du Sautoy, N Torto… - Energy & …, 2013 - ACS Publications
… (15) For poly[VO(allylSB-co-EGDMA)], 3-allyl-2-hydroxybenzaldehyde was synthesized by … by reacting 1.0 g (0.0062 mol) of 3-allyl-2-hydroxybenzaldehyde with 0.33 g (0.0081 mol) o-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
S Guo, S Jie, H Fan, J Weng, W Liu… - Journal of applied …, 2013 - Wiley Online Library
… 3-Allyl-2-hydroxybenzaldehyde was purchased from J&K Scientific Company. Toluene (from TEDIA Company) and hexane (from Amethyst Chemicals) were distilled from potassium/…
YN Belokon, VA Larionov, AF Mkrtchyan… - Russian chemical …, 2012 - Springer
… 2) derived from (1R,2R) 1,2 diaminocyclohexane and 3 allyl 2 hydroxybenzaldehyde has been performed. Figure 2 shows the cross peak observed between the pro R proton of the …
RM Haak, AM Castilla, MM Belmonte… - Dalton …, 2011 - pubs.rsc.org
The use of olefin metathesis as a construction tool for multimetallic salen-based structures is described. The approach involves mono- and diallyl-functionalized metallosalen complexes …
Number of citations: 35 0-pubs-rsc-org.brum.beds.ac.uk

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